Ethyl 3-hydroxypent-2-enoate
Description
Ethyl 3-hydroxypent-2-enoate is a β-hydroxy ester characterized by a hydroxyl group at the third carbon and an ethyl ester moiety at the terminal position of a pent-2-enoate backbone. This compound is synthesized via conjugate addition reactions, as exemplified by the preparation of structurally similar esters like Ethyl 3-ethenyl-2-hydroxypent-4-enoate, which involves the reaction of 5-bromopenta-1,3-diene with ethyl glyoxylate in the presence of Zn/AlCl₃ . Its α,β-unsaturated ester system and hydroxyl group make it a versatile intermediate in organic synthesis, particularly for constructing chiral centers or serving as a precursor in natural product synthesis.
Properties
CAS No. |
60223-99-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
HEHPPCHSOURXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopent-2-enoate.
Reduction: The double bond in the α,β-unsaturated ester can be reduced to form ethyl 3-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.
Major Products Formed:
Oxidation: Ethyl 3-oxopent-2-enoate.
Reduction: Ethyl 3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypent-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its α,β-unsaturated ester structure allows it to undergo Michael addition reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-ethenyl-2-hydroxypent-4-enoate
- Structural Differences: While both compounds share an ethyl ester and hydroxyl group, Ethyl 3-ethenyl-2-hydroxypent-4-enoate features a vinyl substituent at C3 and a double bond at C4 (vs. C2 in Ethyl 3-hydroxypent-2-enoate).
- In contrast, the α,β-unsaturation in this compound favors Michael addition or Diels-Alder reactions .
- Synthesis : Both compounds employ Zn/AlCl₃-mediated conjugate additions, but the choice of starting materials (e.g., bromodienes vs. glyoxylates) dictates substituent placement .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Functional Groups : This compound replaces the hydroxyl group with a diphenyl-alkyne system and an ethoxycarbonyloxy group, drastically altering its electronic profile.
- Applications: The bulky diphenyl groups hinder rotational freedom, making it suitable for crystallographic studies (e.g., via SHELX software for structure refinement) . In contrast, this compound’s smaller size and polar hydroxyl group enhance solubility in polar solvents, as seen in ethyl acetate extracts of bioactive compounds .
3-Ethyl-2-pentene
- Structural Simplicity: This trisubstituted alkene lacks ester or hydroxyl groups, rendering it nonpolar and less reactive in hydrogen-bonding interactions.
- Utility: Primarily used as a precursor in synthesizing substituted alkenes or ketones (e.g., 5-ethyl-2,4-dimethyl-4-hepten-3-one) , whereas this compound’s functionality enables chiral synthesis or participation in supramolecular assemblies via hydrogen bonds .
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